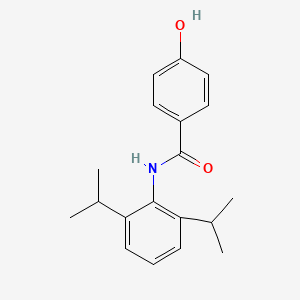![molecular formula C15H24N2O B5619258 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5619258.png)
1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound features a piperazine ring substituted with an ethyl group and a benzyl group that is further substituted with a methoxy and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-methoxy-3-methylbenzyl chloride, is prepared by reacting 4-methoxy-3-methylbenzyl alcohol with thionyl chloride.
N-Alkylation of Piperazine: The benzyl chloride intermediate is then reacted with 1-ethylpiperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-methoxy-3-methylbenzyl chloride and 1-ethylpiperazine are prepared.
Continuous Flow Reactors: The N-alkylation reaction is carried out in continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-ethyl-4-[(4-hydroxy-3-methylphenyl)methyl]piperazine.
Reduction: 1-ethyl-4-[(3-methylphenyl)methyl]piperazine.
Substitution: Various N-alkyl or N-aryl substituted piperazines.
Applications De Recherche Scientifique
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds:
1-Ethyl-4-[(4-methoxyphenyl)methyl]piperazine: Lacks the methyl group on the benzyl ring, which may affect its biological activity.
1-Ethyl-4-[(3-methylphenyl)methyl]piperazine: Lacks the methoxy group, which can influence its chemical reactivity and interactions.
1-Ethyl-4-[(4-hydroxy-3-methylphenyl)methyl]piperazine: The hydroxyl group can enhance its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-4-16-7-9-17(10-8-16)12-14-5-6-15(18-3)13(2)11-14/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXYRHIIVMWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5619179.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)


![(1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine](/img/structure/B5619218.png)


![Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B5619244.png)


![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)


![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)
